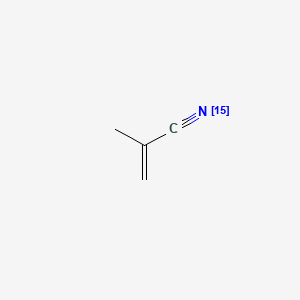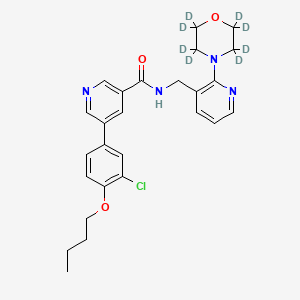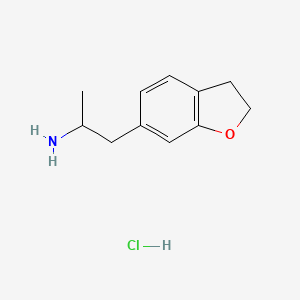
8-クロロ アナグレリド
説明
Anagrelide trichloro derivative, also known as Anagrelide trichloro derivative, is a useful research compound. Its molecular formula is C10H6Cl3N3O and its molecular weight is 290.528. The purity is usually 95%.
BenchChem offers high-quality Anagrelide trichloro derivative suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anagrelide trichloro derivative including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
本態性血小板血症の治療
8-クロロ アナグレリドは、血小板の過剰産生を特徴とする本態性血小板血症(ET)の治療に主に用いられます。 これは細胞減少療法として作用し、血小板数を効果的に減らし、血栓塞栓症の危険性を軽減します . 日本では、第一選択療法に不耐性または難治性の高リスク患者に対する第二選択療法として研究されています .
骨髄増殖性腫瘍における血小板数減少
この化合物は、骨髄増殖性腫瘍にも適応があり、危険なレベルに上昇した血小板レベルを下げるのに役立ちます。 その作用機序は、特にホスホジエステラーゼ-IIIのホスホジエステラーゼ活性の阻害を伴い、これにより骨髄における血小板産生が減少します .
慢性骨髄性白血病
アナグレリドは、慢性骨髄性白血病(CML)の治療に用いられてきました。 第一選択療法ではありませんが、CMLに苦しむ患者における血小板数を制御するための補助療法として役立ち、症状の軽減と高血小板数に関連する合併症の予防に役立ちます .
血小板レベル管理における薬理学的薬剤
強力な薬理学的薬剤として化学的に同定されている8-クロロ アナグレリドは、血液中の血小板レベルを大幅に低下させる能力で知られています。 この特性は、血栓症を防ぐために血小板レベルを制御する必要がある本態性血小板血症などの状態の管理に不可欠です .
薬物代謝と薬物動態の研究
この化合物の役割は、薬物代謝と薬物動態の研究にまで及びます。 そのユニークな化学構造と特性により、薬物がどのように代謝され、体内で処理されるかを理解する上で興味深い対象となっています。これは、安全で効果的な薬剤の開発に不可欠です .
作用機序
- By inhibiting PDE-III, anagrelide increases intracellular cAMP levels, leading to downstream effects on platelet formation .
- The exact mechanism remains unclear, but it involves inhibition of phosphodiesterase A2 (PLA2) and suppression of arachidonic acid release .
- Food intake impacts AER pharmacokinetics, affecting Cmax, AUC, Tmax, T1/2, plateau, and mean residence time .
- Anagrelide does not alter platelet survival but specifically blocks megakaryocyte differentiation and proliferation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化学分析
Biochemical Properties
8-Chloro Anagrelide plays a significant role in biochemical reactions, particularly in the inhibition of platelet aggregation. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is phosphodiesterase 3, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting phosphodiesterase 3, 8-Chloro Anagrelide increases the levels of cAMP within platelets, leading to reduced platelet aggregation .
Cellular Effects
8-Chloro Anagrelide exerts various effects on different types of cells and cellular processes. In platelets, it inhibits aggregation by increasing cAMP levels, which in turn affects the signaling pathways involved in platelet activation. This inhibition of platelet aggregation is beneficial in conditions where elevated platelet counts pose a risk of thrombosis .
In addition to its effects on platelets, 8-Chloro Anagrelide influences other cellular processes. It has been shown to affect gene expression by modulating transcription factors involved in megakaryocyte differentiation. This modulation leads to a reduction in the production of platelets from megakaryocytes, further contributing to its therapeutic effects .
Molecular Mechanism
The molecular mechanism of 8-Chloro Anagrelide involves several key interactions at the molecular level. The compound binds to the active site of phosphodiesterase 3, inhibiting its activity and preventing the hydrolysis of cAMP. This inhibition results in increased cAMP levels within platelets, leading to reduced platelet aggregation .
Furthermore, 8-Chloro Anagrelide affects the expression of genes involved in megakaryocyte differentiation. It modulates the activity of transcription factors such as ATF4, which plays a crucial role in the regulation of megakaryocyte development. By influencing these molecular pathways, 8-Chloro Anagrelide effectively reduces platelet production and aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro Anagrelide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods .
Long-term studies have demonstrated that 8-Chloro Anagrelide maintains its inhibitory effects on platelet aggregation and megakaryocyte differentiation. These effects are consistent over time, indicating the compound’s potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of 8-Chloro Anagrelide at different dosages have been investigated in animal models. Studies have shown that the compound exhibits a dose-dependent reduction in platelet counts. At lower doses, 8-Chloro Anagrelide effectively reduces platelet aggregation without significant adverse effects .
At higher doses, the compound may cause toxic effects, including gastrointestinal disturbances and cardiovascular complications. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential adverse effects .
Metabolic Pathways
8-Chloro Anagrelide is involved in various metabolic pathways within the body. The compound undergoes hepatic metabolism, primarily through the action of cytochrome P450 enzymes. These enzymes facilitate the conversion of 8-Chloro Anagrelide into its active metabolites, which contribute to its therapeutic effects .
The metabolic pathways of 8-Chloro Anagrelide also involve interactions with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH). These interactions play a crucial role in the compound’s biotransformation and subsequent elimination from the body .
Transport and Distribution
The transport and distribution of 8-Chloro Anagrelide within cells and tissues are mediated by various transporters and binding proteins. The compound is absorbed into the bloodstream and distributed to target tissues, including the bone marrow and platelets .
Within cells, 8-Chloro Anagrelide is transported across cellular membranes through specific transporters. These transporters facilitate the compound’s entry into platelets and megakaryocytes, where it exerts its inhibitory effects on platelet aggregation and megakaryocyte differentiation .
Subcellular Localization
The subcellular localization of 8-Chloro Anagrelide is primarily within the cytoplasm of platelets and megakaryocytes. The compound’s activity is influenced by its localization, as it interacts with intracellular signaling pathways and enzymes involved in platelet function .
Post-translational modifications, such as phosphorylation, may also play a role in directing 8-Chloro Anagrelide to specific subcellular compartments. These modifications enhance the compound’s activity and contribute to its therapeutic effects .
特性
IUPAC Name |
6,7,8-trichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3N3O/c11-5-1-6-4(8(12)9(5)13)2-16-3-7(17)15-10(16)14-6/h1H,2-3H2,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMDDIIKBFVZSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(C=C2N=C3N1CC(=O)N3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148852 | |
| Record name | Anagrelide trichloro derivative | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-99-2 | |
| Record name | 6,7,8-Trichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anagrelide trichloro derivative | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092352992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anagrelide trichloro derivative | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-CHLOROANAGRELIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZ855T0I6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)









